Technical Whitepaper: Chemical Profiling, Synthesis, and Safety Data for Ethyl 2-oxo-3-(2-oxocyclopentyl)propanoate (CAS 175157-15-0)
Technical Whitepaper: Chemical Profiling, Synthesis, and Safety Data for Ethyl 2-oxo-3-(2-oxocyclopentyl)propanoate (CAS 175157-15-0)
Executive Summary
In the landscape of advanced organic synthesis and drug development, bifunctional building blocks are critical for the rapid assembly of complex molecular architectures. Ethyl 2-oxo-3-(2-oxocyclopentyl)propanoate is a highly versatile bulk drug intermediate characterized by its dual electrophilic centers—an alpha-keto ester and a cyclopentanone ring. This whitepaper provides an in-depth technical analysis of its physicochemical properties, safety data sheet (SDS) parameters, and a field-proven, self-validating synthetic methodology designed for high-yield laboratory production.
Physicochemical Properties & Molecular Identity
Understanding the molecular parameters of a compound is the first step in predicting its reactivity and pharmacokinetic potential. The structural rigidity provided by the cyclopentyl ring, combined with the hydrogen-bond accepting capacity of the carbonyl groups, makes this compound an excellent candidate for the synthesis of fused heterocycles and pyrimidine derivatives[1].
The quantitative data below is synthesized from authoritative databases, including [2] and [3].
Table 1: Molecular & Physicochemical Parameters
| Parameter | Value | Significance in Synthesis/Drug Design |
| Chemical Name | Ethyl 2-oxo-3-(2-oxocyclopentyl)propanoate | Standard IUPAC nomenclature. |
| CAS Registry Number | 175157-15-0 | Unique identifier for regulatory compliance[2]. |
| Molecular Formula | C₁₀H₁₄O₄ | Indicates a highly oxygenated carbon framework[3]. |
| Molecular Weight | 198.215 g/mol | Well within Lipinski’s Rule of 5 for oral bioavailability[2]. |
| Topological Polar Surface Area (TPSA) | 60.4 Ų | Optimal for membrane permeability; indicates good cellular uptake[4]. |
| Hydrogen Bond Acceptors | 4 | Facilitates strong interactions with target kinase/receptor pockets[4]. |
| Rotatable Bonds | 5 | Provides necessary conformational flexibility for induced-fit binding[4]. |
| XLogP3 | 0.5 | Suggests moderate lipophilicity, ideal for aqueous solubility[4]. |
Mechanistic Synthesis Pathway
The synthesis of alpha-keto esters attached to cyclic systems presents a unique chemical challenge. Direct base-catalyzed alkylation of cyclopentanone with ethyl bromopyruvate often leads to catastrophic polyalkylation and uncontrolled aldol condensations due to the high reactivity of the naked enolate.
The Causality of Enamine Catalysis: To circumvent these side reactions, we employ the Stork Enamine Synthesis . By reacting cyclopentanone with a secondary amine (pyrrolidine), we generate a nucleophilic enamine intermediate. The steric bulk of the pyrrolidine ring restricts the approach of the electrophile, ensuring strict monoalkylation. Furthermore, the intermediate iminium salt prevents further deprotonation, acting as a kinetic trap until aqueous hydrolysis releases the target diketone.
Enamine-mediated synthesis pathway of Ethyl 2-oxo-3-(2-oxocyclopentyl)propanoate.
Step-by-Step Experimental Protocol
This protocol is designed as a self-validating system . Every step includes a specific physical or chemical checkpoint, ensuring that the researcher can verify the success of the reaction in real-time without relying solely on post-reaction LC-MS.
Phase 1: Enamine Formation
-
Setup: Equip a 500 mL round-bottom flask with a Dean-Stark trap and a reflux condenser.
-
Reagents: Add cyclopentanone (1.0 eq), pyrrolidine (1.1 eq), and catalytic p-toluenesulfonic acid (0.05 eq) in 200 mL of anhydrous toluene.
-
Execution: Reflux the mixture at 110°C.
-
Self-Validation Checkpoint: Monitor the Dean-Stark trap. The reaction is complete when the theoretical volume of water (1.0 eq) has collected in the trap, providing a stoichiometric visual confirmation of complete enamine conversion.
Phase 2: Electrophilic Addition
-
Preparation: Cool the toluene solution containing the enamine to exactly 0°C using an ice-water bath. Causality: Low temperature suppresses the polymerization of the highly reactive ethyl bromopyruvate.
-
Addition: Add ethyl bromopyruvate (1.05 eq) dropwise over 30 minutes via an addition funnel.
-
Execution: Stir the mixture at 0°C for 1 hour, then allow it to warm to room temperature overnight.
-
Self-Validation Checkpoint: The initial exothermic spike will subside, and a heavy precipitate (iminium bromide salt) will form in the flask, physically validating successful C-C bond formation.
Phase 3: Hydrolysis and Purification
-
Hydrolysis: Add 100 mL of 10% aqueous HCl to the reaction mixture and stir vigorously for 2 hours. Causality: The acid hydrolyzes the iminium salt back to the ketone and protonates the expelled pyrrolidine, driving it into the aqueous phase.
-
Extraction: Separate the phases. Extract the aqueous layer with Ethyl Acetate (2 x 100 mL). Wash the combined organic layers with brine and dry over anhydrous Na₂SO₄.
-
Purification: Concentrate under reduced pressure and purify via silica gel flash chromatography (Hexane:EtOAc gradient).
-
Self-Validation Checkpoint: TLC monitoring (Hexane:EtOAc 3:1) will reveal a distinct, UV-active spot (due to the alpha-keto ester chromophore) at Rf ~0.4.
Step-by-step experimental workflow with self-validating checkpoints for synthesis.
Safety Data Sheet (SDS) & Handling Protocols
As tracked by regulatory compliance databases like [5], alpha-keto esters and cyclopentanone derivatives possess specific electrophilic hazards. The carbonyl carbons can undergo nucleophilic attack by biological amines and thiols present in skin proteins, leading to acute irritation.
Table 2: SDS Hazard Classification & Mitigation
| Category | Details & Causality |
| Signal Word | Warning |
| Hazard Statements | H315: Causes skin irritation.H319: Causes serious eye irritation.H335: May cause respiratory irritation. |
| Mechanistic Toxicology | The alpha-keto ester moiety is a strong Michael-type acceptor and electrophile, capable of covalently modifying cellular nucleophiles, triggering localized inflammatory responses. |
| Precautionary Statements | P261: Avoid breathing vapors/mist.P280: Wear nitrile gloves, safety goggles, and a lab coat.P305+P351+P338: IF IN EYES: Rinse cautiously with water; remove contact lenses. |
| Storage Conditions | Store at 2-8°C under an inert Argon atmosphere. Causality: The ester group is susceptible to ambient moisture hydrolysis, and the alpha-protons are prone to slow auto-oxidation. |
Applications in Drug Development
Ethyl 2-oxo-3-(2-oxocyclopentyl)propanoate is highly valued in medicinal chemistry as a precursor for complex heterocycles. Because the molecule contains a 1,4-dicarbonyl relationship (between the cyclopentanone and the alpha-keto group), it can undergo Paal-Knorr-type cyclizations to form functionalized pyrroles and furans. Furthermore, condensation with amidines or guanidines yields fused pyrimidine derivatives[1], which are ubiquitous pharmacophores in modern kinase inhibitors and antiviral therapeutics.
References
-
NextSDS. "ETHYL 2-OXO-3-(2-OXOCYCLOPENTYL)PROPANOATE — Chemical Substance Information." NextSDS Regulatory Database. URL:[Link]
